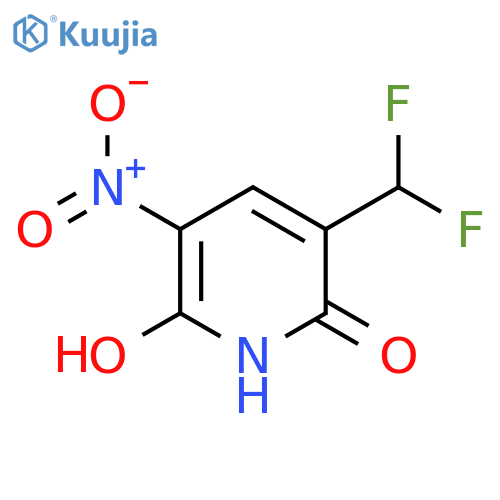Cas no 1806906-40-0 (3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine)

3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine
-
- インチ: 1S/C6H4F2N2O4/c7-4(8)2-1-3(10(13)14)6(12)9-5(2)11/h1,4H,(H2,9,11,12)
- InChIKey: QTPLPIVCPJBOJJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(=C(C=1)[N+](=O)[O-])O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 95.2
3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004455-1g |
3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine |
1806906-40-0 | 97% | 1g |
$1,797.60 | 2022-03-31 | |
| Alichem | A024004455-500mg |
3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine |
1806906-40-0 | 97% | 500mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A024004455-250mg |
3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine |
1806906-40-0 | 97% | 250mg |
$700.40 | 2022-03-31 |
3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridineに関する追加情報
Introduction to 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0)
3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine, identified by the chemical compound code CAS No. 1806906-40-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitropyridine class, a group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including hydroxyl and nitro substituents, alongside a difluoromethyl moiety, imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The structural configuration of 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) is characterized by a pyridine core substituted with hydroxyl groups at the 2- and 6-positions and a nitro group at the 5-position. The introduction of a difluoromethyl group at the 3-position enhances its electronic properties and influences its reactivity, making it a promising candidate for further chemical modifications. These structural features contribute to its potential role in various biological pathways, particularly in the inhibition of enzymes and receptors involved in inflammatory and infectious diseases.
In recent years, there has been growing interest in nitropyridine derivatives due to their demonstrated efficacy in preclinical studies as inhibitors of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The hydroxyl and nitro groups in 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) are particularly significant, as they can participate in hydrogen bonding interactions with target proteins, thereby enhancing binding affinity. Additionally, the electron-withdrawing nature of the nitro group can modulate the electronic distribution across the molecule, influencing its pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential application in the development of novel antimicrobial agents. The structural motifs present in 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) have shown promise in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Furthermore, the presence of fluorine atoms can improve metabolic stability and bioavailability, which are critical factors in drug design. These attributes make it an attractive candidate for further investigation into its antimicrobial efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) with biological targets with high accuracy. Molecular docking studies have revealed that this compound can effectively bind to active sites of enzymes such as COX-2 and LOX enzymes, which are implicated in inflammation and pain pathways. These findings suggest that derivatives of this molecule could serve as lead compounds for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
The synthesis of 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the molecular structure typically requires specialized reagents and techniques to achieve regioselectivity. However, recent innovations in fluorination chemistry have made it possible to incorporate fluorine atoms more efficiently and cost-effectively, opening up new avenues for synthetic chemists.
From a medicinal chemistry perspective, the versatility of 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) lies in its ability to serve as a scaffold for structure-based drug design. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its pharmacological properties to target specific diseases or conditions. For instance, replacing one of the hydroxyl groups with an amine or carboxylate could alter its solubility profile or interaction with biological targets.
The potential therapeutic applications of this compound extend beyond inflammation and antimicrobial treatments. Preliminary studies have suggested that derivatives of 3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, their ability to cross cell membranes makes them suitable candidates for topical applications or delivery systems designed to enhance bioavailability.
In conclusion,3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine (CAS No. 1806906-40-0) represents a promising compound with multifaceted applications in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset for drug discovery programs targeting inflammation, infection, cancer, and other diseases. As research continues to uncover new therapeutic potentials,this molecule is poised to play an increasingly important role in developing next-generation therapeutics.
1806906-40-0 (3-(Difluoromethyl)-2,6-dihydroxy-5-nitropyridine) 関連製品
- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)
- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)
- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)
- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)
- 37707-78-1(6,7-dimethoxynaphthalene-2-carboxylic acid)
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)